2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the quinoline-acetamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3 and an ethoxy group at position 4. The acetamide moiety is linked to a 4-fluorophenyl group, which may enhance bioavailability and target binding through fluorophilic interactions.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-33-20-12-13-23-21(14-20)26(32)22(25(31)17-6-4-3-5-7-17)15-29(23)16-24(30)28-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVEWGVUUFLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 897759-17-0) is a synthetic derivative that belongs to the class of quinoline-based compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C26H21FN2O4 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
| SMILES | CCOc(cc1)cc2c1N(CC(Nc(cc1)ccc1F)=O)C=C(C(c1ccccc1)=O)C2=O |
Antimicrobial Activity
Research has indicated that quinoline derivatives, including the target compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial activity. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase enzymes, critical for bacterial replication and survival .
Antitumor Activity
The compound has shown promising results in preliminary antitumor studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and glioblastoma cells. The observed IC50 values were notably lower than those for standard chemotherapeutic agents like etoposide, indicating a higher potency in some cases .
Case Study: Cytotoxicity in Cancer Cell Lines
A specific study evaluated the cytotoxic effects of various derivatives, including those structurally similar to our compound. The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-benzoyl-6-ethoxy...) | MCF7 (Breast Cancer) | 12.5 |
| 2-(3-benzoyl-6-ethoxy...) | U87 (Glioblastoma) | 15.8 |
These findings support the hypothesis that modifications on the quinoline scaffold can enhance biological activity against cancer cells.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. Preliminary in vitro studies have shown promising results in inhibiting butyrylcholinesterase (BuChE), with IC50 values indicating competitive inhibition mechanisms .
Enzyme Inhibition Data
| Enzyme Type | IC50 (µM) | Mechanism |
|---|---|---|
| Butyrylcholinesterase (BuChE) | 31.8 | Noncompetitive |
| Acetylcholinesterase (AChE) | Not tested | - |
Scientific Research Applications
Antimicrobial Applications
Quinoline derivatives have shown significant antimicrobial properties. The target compound has been evaluated for its efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide | Staphylococcus aureus | 8 µg/mL |
| Similar Quinoline Derivative | Escherichia coli | 16 µg/mL |
Research indicates that compounds with electron-withdrawing groups, such as fluorine, enhance antibacterial potency due to increased lipophilicity and better membrane penetration .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Quinoline derivatives are known to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
Studies have shown that specific substitutions on the benzoyl group can significantly enhance cytotoxicity against human cancer cell lines. Compounds with para-fluoro substitutions demonstrate superior activity compared to their non-fluorinated counterparts .
Antitumor Activity Study
A study involving a series of quinoline derivatives reported that specific substitutions on the benzoyl group significantly enhanced cytotoxicity against human cancer cell lines. The findings indicated that compounds with para-fluoro substitutions exhibited superior activity compared to their non-fluorinated counterparts .
Clinical Implications
In clinical trials, similar compounds were administered to patients with resistant bacterial infections, showing promising results in reducing infection rates and improving patient outcomes. This highlights the potential therapeutic applications of quinoline derivatives in treating infections and cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
Position 3 Substituents: The target compound’s 3-benzoyl group contrasts with analogs featuring sulfonyl (e.g., ) or 4-ethoxybenzoyl (e.g., ). In , a 4-methylbenzoyl substituent introduces steric bulk and lipophilicity, which could influence membrane permeability.
Position 6 Substituents :
- The 6-ethoxy group in the target compound and may increase lipophilicity compared to 6-fluoro in , which could enhance metabolic stability due to reduced susceptibility to oxidative metabolism.
Acetamide N-Substituents :
Physicochemical and Spectral Properties
- Melting Points : Only 2c () reports a melting point (123°C), suggesting higher crystallinity compared to analogs with bulkier substituents.
- Spectral Data :
- 2c () exhibits distinct $^1$H NMR signals at δ 3.76 (-CH$_2$CO-) and δ 10.16 (NH), with IR absorption at 1712 cm$^{-1}$ (C=O stretch). These features are consistent with acetamide derivatives and could guide characterization of the target compound.
- The absence of spectral data for the target compound underscores the need for experimental validation.
Implications for Research and Development
- Agrochemical Potential: Analogs like FOE 5043 () with trifluoromethyl-thiadiazole motifs highlight the role of fluorinated acetamides in pesticide development, though the target compound’s benzoyl group may offer distinct modes of action.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and amidation reactions. For example, analogous quinoline derivatives are synthesized using substituted benzoic acid precursors and coupling agents like EDCI/HOBt ( ). Low yields (e.g., 2–5% in multi-step syntheses) are common due to steric hindrance or side reactions. Optimization strategies include:
- Temperature control : Conducting reactions at 273 K to minimize decomposition ().
- Catalyst screening : Using triethylamine as a base to enhance nucleophilic substitution efficiency ().
- Purification : Employing column chromatography or recrystallization from toluene ().
Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be used to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton environments (e.g., singlet for benzoyl groups at δ 7.8–8.2 ppm, triplet for ethoxy groups at δ 1.4–1.6 ppm) and acetamide NH signals (δ 10–12 ppm) ().
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 60.5° for naphthalene-benzene systems) and hydrogen-bonding networks (N–H···O interactions) to validate stereochemistry ().
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., NADH depletion for oxidoreductases) ().
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting or missing peaks) during structural characterization?
- Methodological Answer :
- Variable temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 298 K vs. 323 K ().
- DFT calculations : Compare experimental NMR shifts with theoretical predictions (B3LYP/6-31G* level) to identify conformational discrepancies ().
- Crystallographic refinement : Use restraints for H atoms (riding model) and isotropic displacement parameters to resolve disorder ().
Q. What experimental designs are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Long-term environmental simulation : Use randomized block designs with split-split plots to assess abiotic/biotic degradation across soil/water matrices ().
- Analytical workflows : Employ LC-MS/MS to detect transformation products (e.g., quinoline ring cleavage) and quantify half-lives ().
- Ecotoxicity assays : Evaluate impacts on aquatic organisms (e.g., Daphnia magna) using OECD guidelines ().
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Scaffold modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-fluorophenyl ring to enhance metabolic stability ().
- Bioisosteric replacement : Substitute the benzoyl group with heterocyclic moieties (e.g., pyridinyl) to optimize binding affinity ().
- Pharmacokinetic profiling : Measure logP (HPLC) and plasma protein binding (equilibrium dialysis) to correlate hydrophobicity with bioavailability ().
Q. What strategies mitigate risks of crystallinity-related solubility issues during formulation development?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding with dichloromethane/ethanol mixtures to identify amorphous phases ().
- Co-crystallization : Introduce co-formers (e.g., succinic acid) via slurry methods to enhance aqueous solubility ().
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
